N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide: is a complex organic compound characterized by its unique structural components, including cyano, phenyl, furan, fluoro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions.
Attachment of Phenyl Groups: Phenyl groups are attached through Friedel-Crafts alkylation or acylation reactions, utilizing catalysts such as aluminum chloride.
Sulfonylation: The sulfonyl groups are introduced through sulfonyl chloride reagents in the presence of a base, ensuring the formation of the sulfonamide linkage.
Fluorination: Fluorine atoms are incorporated using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions to avoid degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The cyano and sulfonyl groups are particularly important for binding to active sites, while the fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide
- N-(3-cyano-5-phenyl-2-furyl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
- N-(3-cyano-5-phenyl-2-furyl)-4-bromo-N-[(4-bromophenyl)sulfonyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-cyano-5-phenyl-2-furyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is unique due to the presence of fluorine atoms, which enhance its chemical stability and potential biological activity. The combination of cyano, phenyl, furan, and sulfonyl groups also contributes to its distinct properties and wide range of applications.
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N2O5S2/c24-18-6-10-20(11-7-18)33(28,29)27(34(30,31)21-12-8-19(25)9-13-21)23-17(15-26)14-22(32-23)16-4-2-1-3-5-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHPZPDXGTTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N(S(=O)(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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